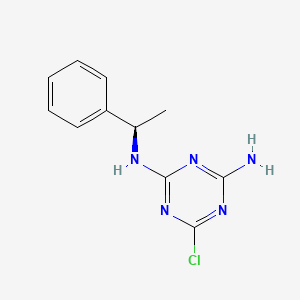
4'-Ethynyl-3-(trifluoromethoxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl is an organic compound characterized by the presence of an ethynyl group and a trifluoromethoxy group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Functional Group Introduction: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Trifluoromethoxy Group Introduction: The trifluoromethoxy group can be introduced using a nucleophilic substitution reaction, where a suitable trifluoromethoxy source reacts with the biphenyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic properties.
Pharmaceuticals: Potential use as a building block for drug development due to its unique structural features.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl depends on its application. In materials science, its electronic properties are exploited, while in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The ethynyl and trifluoromethoxy groups contribute to its reactivity and binding affinity.
類似化合物との比較
- 4-Ethynyl-3-fluorobenzoic acid
- 4-Ethynyl-3-(trifluoromethyl)benzonitrile
- 4-Ethynyl-3-(trifluoromethyl)benzoic acid
Comparison: 4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of both an ethynyl group and a trifluoromethoxy group, which impart distinct electronic and steric properties. This makes it more versatile in applications compared to similar compounds that may only have one of these functional groups.
特性
IUPAC Name |
1-ethynyl-4-[3-(trifluoromethoxy)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)19-15(16,17)18/h1,3-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMVZEYGEPIVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
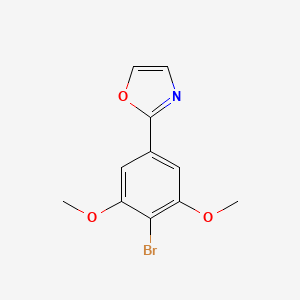
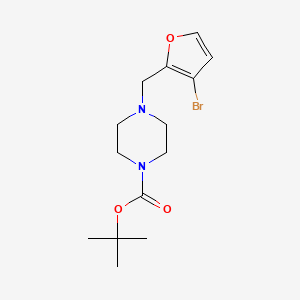

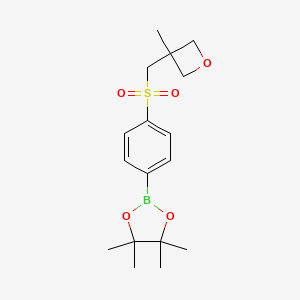
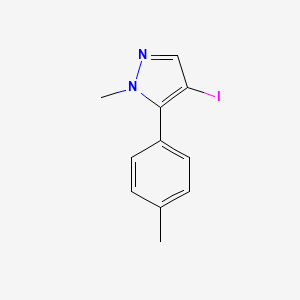

![3-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8163515.png)

![4'-(Difluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8163538.png)
![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8163542.png)

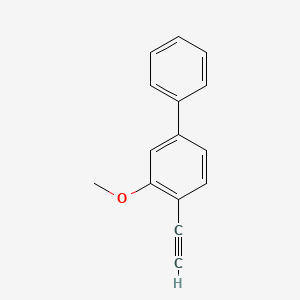
![3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163573.png)
